(E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate
Description
(E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate is a structurally complex acrylate derivative featuring a benzo[d][1,2,3]triazole core substituted with a chloro group at position 4 and a methyl group at position 1. The ethyl acrylate moiety is conjugated in the (E)-configuration, enhancing steric and electronic interactions.
Properties
IUPAC Name |
ethyl (E)-3-(4-chloro-1-methylbenzotriazol-5-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-18-10(17)7-5-8-4-6-9-12(11(8)13)14-15-16(9)2/h4-7H,3H2,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHILXLVCOKBTO-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C2=C(C=C1)N(N=N2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C2=C(C=C1)N(N=N2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
o-Phenylenediamine Derivatives
o-Phenylenediamine serves as the foundational precursor for constructing the triazole ring. Modifications at the 4- and 5-positions are achieved through sequential functionalization. For example, 4-chloro-5-nitro-o-phenylenediamine can be synthesized via nitration followed by chlorination, though direct methods using high-pressure reactions are also documented.
Acrylate Building Blocks
The acrylate moiety is typically introduced via Michael addition or cross-coupling reactions . Ethyl acrylate or its boronic ester derivatives are common reagents, with rhodium catalysts enabling stereoselective formation of the (E)-isomer.
Benzo[d] Triazole Core Formation
The triazole ring is synthesized through diazotization and cyclization, often under high-temperature or high-pressure conditions.
Diazotization-Cyclization Sequence
A representative pathway involves:
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Diazotization : Treatment of 4-chloro-5-nitro-o-phenylenediamine with sodium nitrite under acidic conditions generates a diazonium intermediate.
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Cyclization : Heating the diazonium salt at 240–260°C under 3.0–4.0 MPa pressure induces cyclization to form 4-chloro-1H-benzo[d]triazole .
Key Conditions :
Alternative Routes
Patent CN105237488A describes a one-step pressurized synthesis from o-phenylenediamine, sodium nitrite, and water, eliminating the need for acetic acid and reducing side reactions. This method achieves a yield of 89% under optimized conditions.
Regioselective Functionalization of the Triazole Core
Methylation at the 1-Position
Methylation is performed using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF):
Chlorination at the 4-Position
Traditional chlorination methods using sulfuryl chloride (SO₂Cl₂) are being replaced by electrochemical chlorination to mitigate corrosion and environmental hazards.
Electrochemical Method (CN103556174A) :
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Electrolyte : Hydrochloric acid (HCl) in tetrahydrofuran (THF)
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Current Density : 0.2–0.4 A/cm²
Comparative Table : Chlorination Methods
| Method | Reagent | Conditions | Yield | Byproducts |
|---|---|---|---|---|
| Traditional | SO₂Cl₂ | 25°C, 12 h | 85% | HCl, SO₂ |
| Electrochemical | HCl (electrolysis) | 0.4 A/cm², 2 h | 95% | H₂ (negligible) |
Installation of the Acrylate Moiety
The acrylate group is introduced via transition metal-catalyzed cross-coupling , ensuring retention of the (E)-configuration.
Rhodium-Catalyzed Michael Addition
Patent WO2016203400A1 details a rhodium-mediated coupling between 4-chloro-1-methyl-1H-benzo[d]triazol-5-ylboronic acid and ethyl acrylate :
Key Parameters :
Wittig Reaction
An alternative approach employs a Wittig reagent to form the acrylate double bond:
Conditions :
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Solvent: Dichloromethane
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Temperature: 25°C
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Yield: 78–82%
Purification and Isolation
Final purification involves acid-base extraction and distillation :
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Acidification : Adjust pH to 5.0 with sulfuric acid to precipitate impurities.
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Solvent Extraction : Use ethyl acetate to isolate the product.
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Distillation : Purify under reduced pressure (15 mmHg), collecting the fraction at 202–204°C.
Purity : >99% (by HPLC)
Overall Yield : 72–75% (from o-phenylenediamine)
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency of Key Steps
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Azides, thiols, or ethers.
Scientific Research Applications
(E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate involves its interaction with specific molecular targets. The chloro-substituted benzo-triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The acrylate moiety may also participate in covalent bonding with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Structural Features
The target compound is distinguished by its benzo[d][1,2,3]triazole core, which contrasts with other triazole variants (e.g., 1,2,4-triazoles or simpler 1,2,3-triazoles). Key structural comparisons include:
Crystallographic and Physical Properties
- Target Compound: No crystallographic data is reported in the provided evidence. Structural insights may rely on computational methods like DFT, as noted for similar triazole derivatives .
- Compound: Crystallizes in a monoclinic system (space group C2) with a density of 1.405 g/cm³, suggesting a tightly packed structure influenced by its bromo and thioether substituents .
- Compound : Isomorphous with its 4-bromophenyl analogue, indicating consistent packing patterns despite substituent variations .
Biological Activity
(E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.
- Chemical Name : (E)-ethyl 3-(4-chloro-1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate
- CAS Number : 1799976-50-3
- Molecular Formula : C12H12ClN3O2
- Molecular Weight : 265.7 g/mol
This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research has indicated that compounds similar to (E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate exhibit promising anticancer properties. For instance, several studies have synthesized derivatives that showed significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 (breast) | <10 |
| Compound B | A549 (lung) | 8.49–62.84 |
| Compound C | HeLa (cervical) | <10 |
These studies suggest that modifications to the triazole structure can enhance biological activity. The presence of the chloro substituent is believed to contribute positively to the compound's efficacy by influencing its interaction with cellular targets.
Antimicrobial Activity
In addition to anticancer properties, (E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate has been evaluated for its antimicrobial potential. Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
The minimum inhibitory concentration (MIC) values for related compounds are summarized below:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 8 |
| Compound E | E. coli | 16 |
These findings indicate that the triazole moiety may play a critical role in enhancing antimicrobial activity.
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress-related damage. Compounds derived from triazoles have shown varying degrees of antioxidant activity:
| Compound | Assay Type | IC50 (µg/mL) |
|---|---|---|
| Compound F | DPPH Scavenging | <20 |
| Compound G | ABTS Scavenging | <15 |
These results highlight the potential of (E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate as a therapeutic agent in oxidative stress-related diseases.
Case Studies and Research Findings
A notable study synthesized a series of triazole derivatives and evaluated their biological activities in vitro. The results demonstrated that structural modifications significantly impacted both anticancer and antimicrobial activities. For example:
- Study on Triazole Derivatives : This research involved synthesizing various derivatives and testing them against cancer cell lines such as MCF-7 and A549. The most active compounds had IC50 values below 10 µg/mL.
The study concluded that the incorporation of different substituents on the triazole ring could lead to enhanced biological activity.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing (E)-ethyl acrylate derivatives containing benzotriazole moieties?
The synthesis typically involves multi-step reactions:
- Step 1 : Introduction of substituents via alkylation or arylation. For example, NaH and ethyl iodide are used for alkylation under anhydrous conditions in acetonitrile .
- Step 2 : Coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic groups. Palladium catalysts like Pd(OAc)₂ and ligands such as tri--tolylphosphine are critical for cross-coupling efficiency .
- Step 3 : Hydrolysis or hydrogenation to modify ester groups. For instance, hydrogenation with Pd/C under H₂ converts acrylates to propanoates . Key Optimization : Reaction temperature (e.g., 80–95°C for coupling) and solvent polarity (DMF or EtOH) significantly influence yields .
Q. How can researchers validate the structural integrity of (E)-ethyl acrylate derivatives?
A combination of spectroscopic and chromatographic techniques is used:
Q. What pharmacological activities are associated with benzotriazole-containing compounds?
Benzotriazole derivatives exhibit:
- Antimicrobial Activity : Tested via MIC assays against bacterial/fungal strains .
- Enzyme Inhibition : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like NRF2 .
- Anti-inflammatory Properties : Evaluated using COX-2 inhibition assays in vitro .
Advanced Research Questions
Q. How can conflicting data in synthetic yields be resolved when scaling up reactions?
Contradictions often arise from:
- Catalyst Loading : Suboptimal Pd catalyst ratios (e.g., 0.1 equiv. vs. 0.2 equiv.) reduce coupling efficiency .
- Purification Methods : Flash chromatography (heptane/EtOAc gradients) vs. preparative HPLC impacts recovery rates . Mitigation : Design of Experiments (DoE) models optimize parameters like temperature and stoichiometry .
Q. What computational approaches are suitable for predicting the reactivity of (E)-ethyl acrylate derivatives?
Advanced methods include:
- DFT Calculations : To model electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological environments .
- Docking Studies : Predict interactions with Keap1 or other protein targets using Glide or GOLD software .
Q. What challenges arise in crystallographic refinement of benzotriazole-acrylate hybrids?
Common issues:
- Disorder in Crystal Lattices : Partial occupancy of substituents (e.g., chloro groups) complicates refinement .
- Twinned Data : SHELXD/SHELXE resolve pseudo-merohedral twinning via iterative phasing . Best Practice : High-resolution data (≤1.0 Å) and anisotropic displacement parameters improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
